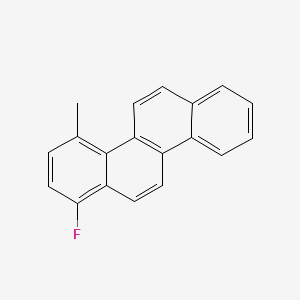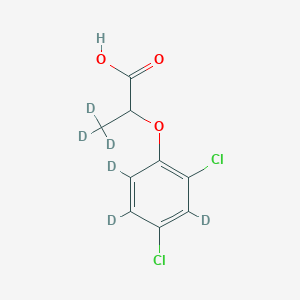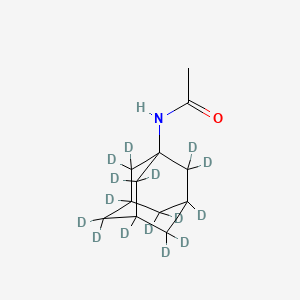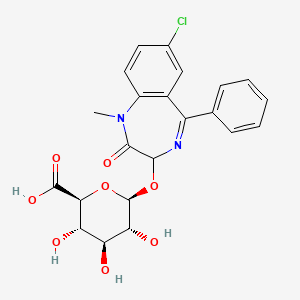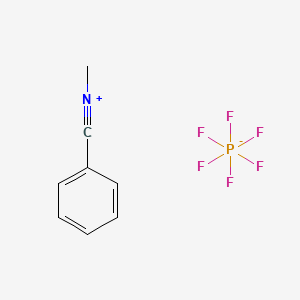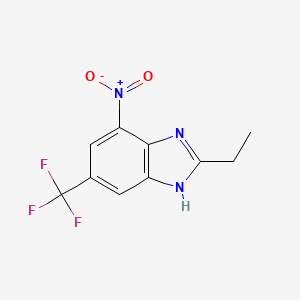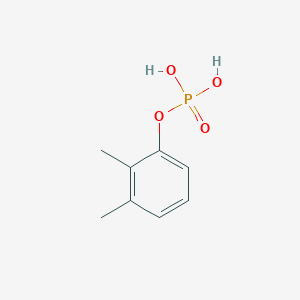
2,3-Dimethylphenol Dihydrogen Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylphenol Dihydrogen Phosphate is an organic compound with the molecular formula C8H11O4P It is a derivative of phenol, where two methyl groups are substituted at the 2nd and 3rd positions, and a dihydrogen phosphate group is attached to the phenolic hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenol Dihydrogen Phosphate typically involves the reaction of 2,3-dimethylphenol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the dihydrogen phosphate ester. The general reaction can be represented as follows:
[ \text{2,3-Dimethylphenol} + \text{Phosphoric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylphenol Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the phenol derivative.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2,3-Dimethylphenol Dihydrogen Phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylphenol Dihydrogen Phosphate involves its interaction with specific molecular targets. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylphenol Dihydrogen Phosphate
- 2,5-Dimethylphenol Dihydrogen Phosphate
- 3,4-Dimethylphenol Dihydrogen Phosphate
Uniqueness
2,3-Dimethylphenol Dihydrogen Phosphate is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and interaction with other molecules compared to its similar compounds.
Propriétés
Formule moléculaire |
C8H11O4P |
|---|---|
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
(2,3-dimethylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C8H11O4P/c1-6-4-3-5-8(7(6)2)12-13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
Clé InChI |
CFZAEHZKTCVBOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OP(=O)(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


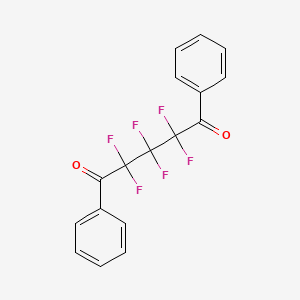


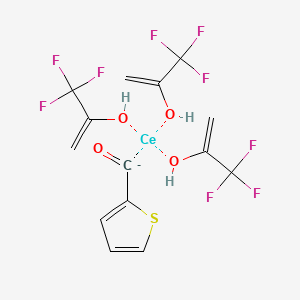
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
